
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as HPMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPMC belongs to the class of coumarin derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its effects by modulating various signaling pathways in the body. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Additionally, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes.
Biochemical and Physiological Effects:
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Moreover, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its low toxicity, high stability, and ease of synthesis. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one can also be easily modified to produce analogs with improved pharmacological properties. However, the limitations of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its poor solubility in water and its limited bioavailability.
未来方向
The potential therapeutic applications of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one are vast, and there are many future directions for research. One area of research is the development of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one analogs with improved pharmacological properties. Another area of research is the investigation of the role of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in the treatment of liver diseases. Moreover, the role of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in the treatment of neurological disorders such as Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor properties. The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it has been proposed that 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its effects by modulating various signaling pathways in the body. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects and has many advantages and limitations for lab experiments. Finally, there are many future directions for research on 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, including the development of novel drug delivery systems and the investigation of its role in the treatment of liver diseases and neurological disorders.
合成方法
The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and subsequent purification. The yield of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
科学研究应用
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have a protective effect on the liver and can be used for the treatment of liver diseases.
属性
IUPAC Name |
4-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-10-5-1-2-6-12(10)18-14(17)11(13)9-15-7-3-4-8-15/h1-2,5-6,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSJSFNUXSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


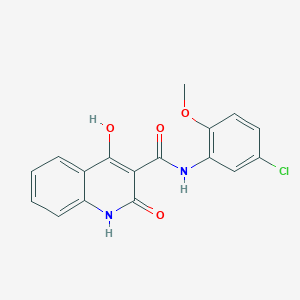
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
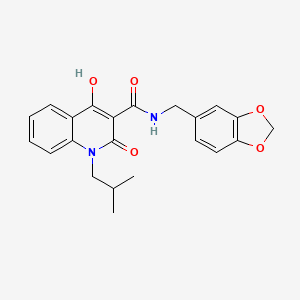

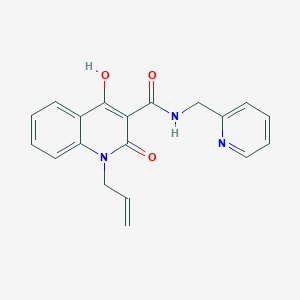
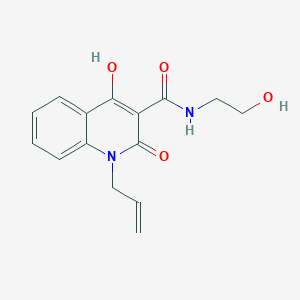
![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
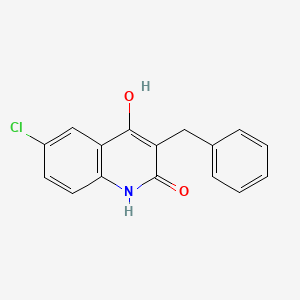
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)


